molecular formula C20H19NOS B2741845 3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 320422-43-3

3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No.: B2741845
CAS No.: 320422-43-3
M. Wt: 321.44
InChI Key: XXWWLEKWCNQUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C20H19NOS and its molecular weight is 321.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19NOSC_{20}H_{19}NOS, with a molecular weight of approximately 321.44 g/mol . The compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a tert-butylphenyl group and a methoxy group. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as inflammatory responses and cancer cell proliferation. This inhibition can lead to reduced inflammatory markers and slower tumor growth rates in vitro .
  • Receptor Interaction : It is hypothesized that the compound binds to various receptors, modulating their activity. This interaction could potentially alter signaling pathways associated with cell survival and apoptosis.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress and related damage .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has been shown to reduce the levels of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This makes it a candidate for therapeutic applications in diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

Substituent Effect on Activity
Tert-butyl group Enhances lipophilicity and receptor binding affinity
Methoxy group Improves solubility and may influence metabolic stability
Carbonitrile group Contributes to overall electronic properties affecting biological interactions

Studies indicate that modifications to these substituents can significantly alter the compound's efficacy against specific biological targets .

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through caspase activation.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of the compound in an animal model of arthritis. Administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential use in inflammatory diseases.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c1-20(2,3)15-10-8-14(9-11-15)13-22-19-16-6-4-5-7-17(16)23-18(19)12-21/h4-11H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWWLEKWCNQUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=C(SC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.